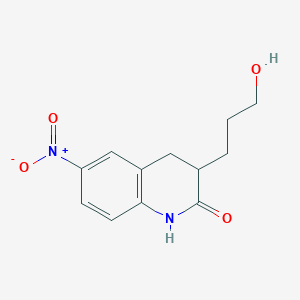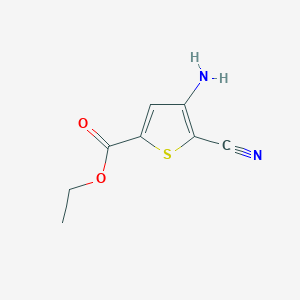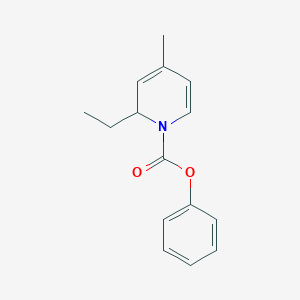![molecular formula C20H40OSi B12588775 Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- CAS No. 502150-93-8](/img/structure/B12588775.png)
Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- is a chemical compound with the molecular formula C20H40OSi and a molecular weight of 324.6 g/mol . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- typically involves the reaction of appropriate alkyl halides with silanes under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored and controlled to maintain optimal reaction conditions, ensuring consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of silanols or siloxanes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of simpler silanes.
Substitution: This reaction involves the replacement of one functional group with another, which can result in a variety of silane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other silicon-based compounds.
Biology: Employed in the modification of biological molecules and surfaces to enhance their properties and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- involves its interaction with various molecular targets and pathways. The compound can form strong bonds with other molecules, altering their properties and functions. This interaction can affect various biological and chemical processes, making it a valuable tool in research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- include other silanes with different alkyl or functional groups, such as:
- Silane, trimethyl[[1-(2-propynyl)undecyl]oxy]-
- Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)decyl]oxy]-
- Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)dodecyl]oxy]-
Uniqueness
The uniqueness of Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- lies in its specific molecular structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical interactions is required .
Propiedades
Número CAS |
502150-93-8 |
|---|---|
Fórmula molecular |
C20H40OSi |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-tetradec-1-yn-4-yloxysilane |
InChI |
InChI=1S/C20H40OSi/c1-8-10-11-12-13-14-15-16-18-19(17-9-2)21-22(6,7)20(3,4)5/h2,19H,8,10-18H2,1,3-7H3 |
Clave InChI |
ZAYXLCZSZXGZFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CC#C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


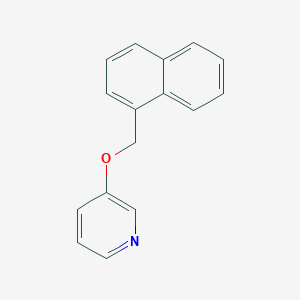
![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)
![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
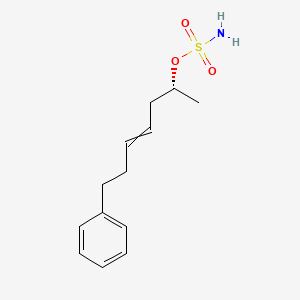
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)
![7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone](/img/structure/B12588732.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12588733.png)
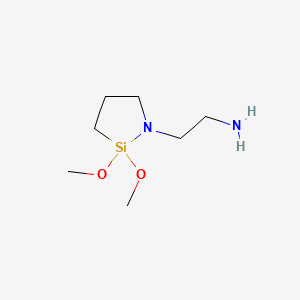
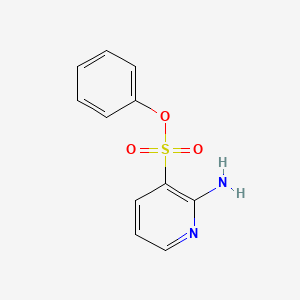

![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
